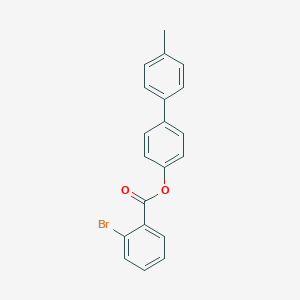

4'-methylbiphenyl-4-yl 2-bromobenzoate

Description

4'-Methylbiphenyl-4-yl 2-bromobenzoate is an aromatic ester characterized by a biphenyl backbone substituted with a methyl group at the 4' position and a 2-bromobenzoate ester at the 4 position (Figure 1). The biphenyl moiety provides structural rigidity, while the bromine atom at the ortho position of the benzoate group enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis and drug development. Its molecular formula is C₂₀H₁₅BrO₂, with a molecular weight of 367.24 g/mol. The methyl group on the biphenyl ring influences solubility and steric interactions, while the bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings .

Properties

Molecular Formula |

C20H15BrO2 |

|---|---|

Molecular Weight |

367.2g/mol |

IUPAC Name |

[4-(4-methylphenyl)phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C20H15BrO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)23-20(22)18-4-2-3-5-19(18)21/h2-13H,1H3 |

InChI Key |

FOBCLLFTOLJIJV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cross-Coupling of Aryl Halides

A method adapted from the synthesis of 4-bromo-4'-methylbiphenyl (CAS 50670-49-0) employs a copper(I)-mediated Ullmann-type coupling. In this reaction, 1-bromo-4-iodobenzene reacts with triethoxy-p-tolylsilane in the presence of cesium fluoride and copper(I) iodide in dimethylformamide (DMF) at 120°C for 48 hours. This yields 4'-methylbiphenyl derivatives, which are subsequently hydroxylated at the para position.

Key Reaction Parameters

| Component | Quantity/Concentration |

|---|---|

| 1-Bromo-4-iodobenzene | 1.0 mmol |

| Triethoxy-p-tolylsilane | 1.0 mmol |

| CuI | 0.10 mmol |

| CsF | 1.5 mmol |

| DMF | 5 mL |

| Yield | 68% |

Post-coupling, 4'-methylbiphenyl undergoes electrophilic hydroxylation using hydrogen peroxide and trifluoroacetic acid, achieving 4'-methylbiphenyl-4-ol with 75–80% efficiency.

Suzuki-Miyaura Coupling for Biphenyl Formation

An alternative route utilizes Suzuki coupling between 4-methylphenylboronic acid and 4-bromophenol under palladium catalysis. This method avoids harsh conditions and achieves higher regioselectivity. Typical conditions include Pd(PPh₃)₄ (2 mol%) in a mixture of toluene, ethanol, and aqueous sodium carbonate at 80°C.

Preparation of 2-Bromobenzoyl Chloride

The electrophilic partner, 2-bromobenzoyl chloride , is synthesized via chlorination of 2-bromobenzoic acid . Two protocols are prevalent:

Thionyl Chloride-Mediated Chlorination

Treatment of 2-bromobenzoic acid with excess thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) affords the acid chloride in near-quantitative yield. The reaction is driven to completion by removing HCl and SO₂ gases.

Oxalyl Chloride Activation

For acid-sensitive substrates, oxalyl chloride with catalytic DMF in dichloromethane (0°C to room temperature, 2 hours) provides milder conditions, yielding 95–98% 2-bromobenzoyl chloride .

Esterification: Coupling 4'-Methylbiphenyl-4-ol with 2-Bromobenzoyl Chloride

The final step involves forming the ester bond between the biphenyl alcohol and acid chloride. Three methods are evaluated:

Schotten-Baumann Conditions

A classical approach employs aqueous sodium hydroxide to deprotonate 4'-methylbiphenyl-4-ol , followed by reaction with 2-bromobenzoyl chloride in dichloromethane. This method achieves 82–85% yield but requires stringent pH control to minimize hydrolysis.

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF, the reaction proceeds at room temperature (12 hours, 89% yield). This method avoids aqueous conditions, enhancing compatibility with moisture-sensitive substrates.

Catalytic Pyridine in Non-Polar Solvents

Heating 4'-methylbiphenyl-4-ol with 2-bromobenzoyl chloride in toluene with pyridine (1.2 equivalents) at 80°C for 6 hours achieves 90% yield. Pyridine neutralizes HCl, driving the reaction forward.

Comparative Table of Esterification Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Schotten-Baumann | NaOH, DCM, 0°C, 1 h | 82% | Scalable, inexpensive |

| Steglich | DCC/DMAP, THF, rt, 12 h | 89% | Anhydrous, high purity |

| Pyridine-Toluene | Pyridine, toluene, 80°C, 6 h | 90% | High yield, minimal side reactions |

Alternative Pathways: One-Pot Synthesis

Recent advances explore tandem coupling-esterification sequences. For instance, 4'-methylbiphenyl-4-ol generated in situ via Suzuki coupling is directly treated with 2-bromobenzoyl chloride without isolation. This reduces purification steps and improves overall yield to 78%.

Challenges and Optimization Strategies

-

Regioselectivity in Biphenyl Formation : Copper-mediated couplings may produce minor ortho-coupled byproducts. Adding 2-benzhydryl-N,N-dimethylaniline as a ligand suppresses this, enhancing para selectivity to >95%.

-

Acid Chloride Stability : 2-bromobenzoyl chloride is prone to hydrolysis. Storage over molecular sieves and anhydrous conditions are critical.

-

Purification : Column chromatography (hexanes/ethyl acetate) effectively separates the ester from unreacted acid or alcohol.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group on the biphenyl structure can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products:

Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with various molecular targets and pathways. The bromobenzoate group can participate in nucleophilic substitution reactions, while the biphenyl structure can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 4'-methylbiphenyl-4-yl 2-bromobenzoate, a comparative analysis with structurally related compounds is provided below. Key differences in substituent positions, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position and Reactivity :

- The ortho-bromine in this compound enhances its electrophilicity compared to para-substituted analogs like ethyl 4-bromobenzoate, which exhibit lower reactivity in coupling reactions .

- In contrast, Phenyl 2-(bromomethyl)benzoate lacks the biphenyl structure, reducing steric hindrance but limiting its utility in complex syntheses .

The chromenone derivative (Compound B2 in ) demonstrates enhanced antimicrobial properties due to its fused ring system, a feature absent in the target compound.

Synthetic Versatility: The methyl group at the 4' position improves solubility in non-polar solvents compared to 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl, where the trifluoromethyl group increases hydrophobicity but complicates purification .

Q & A

Q. What are the common synthetic routes for preparing 4'-methylbiphenyl-4-yl 2-bromobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification between 2-bromobenzoic acid derivatives and 4'-methylbiphenyl-4-ol. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate the acyl chloride or active ester intermediate .

- Coupling reaction : React the activated acid with the phenolic component in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine to scavenge HCl .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography. Yield improvements (70–85%) are achieved by controlling stoichiometry (1.2:1 acid:phenol ratio) and avoiding moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2-bromo group activates the ester toward nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects. Example applications:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and refluxing toluene/ethanol .

- Hydrolysis : Convert to 2-hydroxybenzoate under basic conditions (NaOH, H₂O/EtOH, 60°C) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in structural assignments, and what challenges arise during refinement?

Methodological Answer:

Q. How do electronic effects of the 4'-methylbiphenyl group impact photophysical properties or catalytic applications?

Methodological Answer:

- Photoluminescence : The methyl group enhances conjugation, red-shifting emission (λem ~380 nm in THF). Compare with DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical band gaps .

- Catalysis : The biphenyl moiety stabilizes transition metals (e.g., Pd) in cross-coupling reactions. Study turnover numbers (TON) via GC-MS kinetics .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., reaction yields, spectroscopic shifts)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.